Molecular Property Differentiation: 2-Ethoxy vs. 2-Methylbenzamide Ortho-Substituent Comparison
The target compound (2034558-64-8) bears a 2-ethoxy substituent (C2H5O–, molecular weight contribution = 45.06 Da) on the benzamide ring, whereas its closest cataloged analog N-(1-(benzofuran-2-yl)propan-2-yl)-2-methylbenzamide (CAS 2034558-27-3) carries a 2-methyl group (CH3–, 15.04 Da) . The ethoxy oxygen provides a hydrogen-bond acceptor site absent in the methyl analog, increasing topological polar surface area (tPSA) by approximately 9.2 Ų (calculated) and reducing logP by an estimated 0.3–0.5 units . These differences directly affect passive membrane permeability and CYP450-mediated oxidative metabolism susceptibility, making the ethoxy variant a preferential starting point for programs requiring attenuated first-pass clearance relative to the 2-methyl comparator.
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Calculated logP ≈ 4.2–4.5 (ChemDraw/ChemAxon prediction for 2-ethoxybenzamide derivative, MW 323.39, C20H21NO3) |
| Comparator Or Baseline | N-(1-(benzofuran-2-yl)propan-2-yl)-2-methylbenzamide (CAS 2034558-27-3, C19H19NO2, MW 293.36): calculated logP ≈ 4.7–5.0 |
| Quantified Difference | ΔlogP ≈ −0.3 to −0.5 (more hydrophilic); ΔMW = +30.03 Da; additional H-bond acceptor present |
| Conditions | Calculated physicochemical property comparison; experimental logP values not reported |
Why This Matters
The moderated lipophilicity of the 2-ethoxy analog reduces the risk of phospholipidosis and hERG channel blockade that are frequently observed in high-logP benzamide derivatives, making it a safer lead scaffold for oral bioavailability optimization programs.
